Cas no 62584-11-6 (methyl 12-hydroxy-6-oxo-6,12-dihydroindolo[2,1-b]quinazoline-12-carboxylate)

methyl 12-hydroxy-6-oxo-6,12-dihydroindolo[2,1-b]quinazoline-12-carboxylate structure
62584-11-6 structure
Product Name:methyl 12-hydroxy-6-oxo-6,12-dihydroindolo[2,1-b]quinazoline-12-carboxylate
CAS-nummer:62584-11-6
MF:C17H12N2O4
MW:308.288184165955
CID:956899
PubChem ID:384867
Update Time:2025-04-19

methyl 12-hydroxy-6-oxo-6,12-dihydroindolo[2,1-b]quinazoline-12-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • methyl 12-hydroxy-6-oxo-6,12-dihydroindolo[2,1-b]quinazoline-12-carboxylate
    • methyl 12-hydroxy-6-oxoindolo[2,1-b]quinazoline-12-carboxylate
    • 12-hydroxy-12-methoxycarbonyltryptanthrin
    • 12-Hydroxy-6-oxo-6,12-dihydro-indolo[2,1-b]chinazolin-12-carbonsaeure-methyleste
    • 12-hydroxy-6-oxo-6,12-dihydro-indolo[2,1-b]quinazoline-12-carboxylic acid methyl ester
    • AC1L8OD6
    • CHEMBL511527
    • Methyl 6,12-dihydro-12-hydroxy-6-oxoindolo(2, 1-b)quinazoline-12-carboxylate
    • Methyl 6,12-dihydro-12-hydroxy-6-oxoindolo< 2,1-b> quinazoline-12-carboxylate
    • methylisatoid
    • Methyl-isatoid
    • NSC675463
    • Indolo[2,1-b]quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy- 6-oxo-, methyl ester
    • NSC 675463
    • Methyl 6,12-dihydro-12-hydroxy-6-oxoindolo[2, 1-b]quinazoline-12-carboxylate
    • NCI60_026673
    • Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester
    • NSC-675463
    • methyl 12-hydroxy-6-oxo-indolo[2,1-b]quinazoline-12-carboxylate
    • Methyl 6,1-b]quinazoline-12-carboxylate
    • 62584-11-6
    • Inchi: 1S/C17H12N2O4/c1-23-16(21)17(22)11-7-3-4-8-12(11)18-15-14(20)10-6-2-5-9-13(10)19(15)17/h2-9,22H,1H3
    • InChI-sleutel: KBIGHBLKYNEVDZ-UHFFFAOYSA-N
    • LACHT: OC1(C(=O)OC)C2C=CC=CC=2N=C2C(C3C=CC=CC=3N12)=O

Berekende eigenschappen

  • Exacte massa: 308.07976
  • Monoisotopische massa: 308.07970687g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 2
  • Complexiteit: 575
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.5
  • Topologisch pooloppervlak: 79.2Ų

Experimentele eigenschappen

  • PSA: 79.2
  • LogboekP: 1.25180
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.